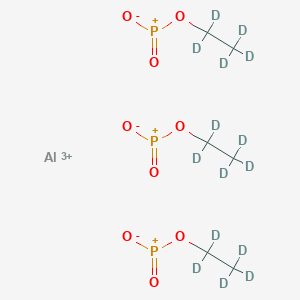

Fosetyl-aluminum-d15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fosetyl-aluminum-d15 is a deuterium-labeled derivative of Fosetyl-aluminum, a widely used fungicide. Fosetyl-aluminum is known for its effectiveness against downy mildew and other diseases caused by Phytophthora species on agricultural and horticultural crops . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving stable isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fosetyl-aluminum-d15 involves the incorporation of deuterium into the Fosetyl-aluminum molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Fosetyl-aluminum-d15 undergoes several types of chemical reactions, including hydrolysis and oxidation. These reactions are essential for its function as a fungicide.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound hydrolyzes to release phosphorous acid and aluminum ions.

Oxidation: Under oxidative conditions, it can form various oxidation products.

Major Products Formed: The primary products formed from the hydrolysis of this compound are phosphorous acid and aluminum ions. These products contribute to its fungicidal activity by inhibiting fungal growth .

Scientific Research Applications

Fosetyl-aluminum-d15 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Medicine: Investigated for its potential use in developing new antifungal treatments.

Industry: Utilized in the development of new formulations and delivery systems for fungicides.

Mechanism of Action

Fosetyl-aluminum-d15 exerts its effects by inhibiting the germination of fungal spores and stimulating the plant’s natural defense mechanisms. The compound is absorbed by the plant and translocated to various parts, where it interferes with the fungal cell wall synthesis and disrupts the metabolic processes of the pathogen . The molecular targets include enzymes involved in the biosynthesis of essential fungal cell components .

Comparison with Similar Compounds

Fosetyl-aluminum: The non-deuterated version of Fosetyl-aluminum-d15, widely used as a fungicide.

Phosphorous acid: Another fungicide with a similar mode of action but different chemical structure.

Metalaxyl: A fungicide that targets similar pathogens but has a different chemical composition and mode of action.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in research involving stable isotopes. This labeling allows for precise tracking and quantification in various studies, providing insights that are not possible with non-labeled compounds .

Properties

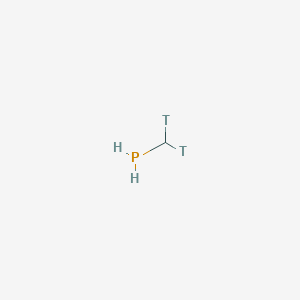

Molecular Formula |

C6H15AlO9P3+3 |

|---|---|

Molecular Weight |

366.17 g/mol |

IUPAC Name |

aluminum;oxido-oxo-(1,1,2,2,2-pentadeuterioethoxy)phosphanium |

InChI |

InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3/i3*1D3,2D2; |

InChI Key |

OIPMQULDKWSNGX-AATSKYQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[Al+3] |

Canonical SMILES |

CCO[P+](=O)[O-].CCO[P+](=O)[O-].CCO[P+](=O)[O-].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)